N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 391226-16-7
VCID: VC4510452
InChI: InChI=1S/C18H17N3OS/c1-11-9-12(2)15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,21,22)
SMILES: CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)C
Molecular Formula: C18H17N3OS
Molecular Weight: 323.41

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 391226-16-7

Cat. No.: VC4510452

Molecular Formula: C18H17N3OS

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - 391226-16-7

Specification

CAS No. 391226-16-7
Molecular Formula C18H17N3OS
Molecular Weight 323.41
IUPAC Name N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H17N3OS/c1-11-9-12(2)15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,21,22)
Standard InChI Key AEOFIXNGNALKHA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)C

Introduction

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound featuring a thiadiazole ring substituted with a 2,4,6-trimethylphenyl group and a benzamide moiety. This compound is of interest due to its potential biological activities, which are attributed to the presence of the thiadiazole ring, known for its diverse pharmacological properties.

Synthesis

The synthesis of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Purification techniques like crystallization or chromatography are often employed to isolate the final product.

Biological Activities

Compounds with a similar 1,3,4-thiadiazole structure are known for their diverse biological activities, including antimicrobial properties and potential therapeutic applications in various diseases. These activities are often attributed to the ability of thiadiazoles to interact with specific biochemical pathways, influencing cellular processes such as apoptosis and cell cycle regulation.

Potential Applications

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has potential applications in various fields due to its unique structural features. The combination of the thiadiazole ring and the benzamide moiety contributes to its distinct reactivity and potential biological activity compared to similar compounds.

Characterization Techniques

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. These methods provide detailed information about the molecular structure and help in identifying potential impurities .

Comparison with Related Compounds

CompoundStructure FeaturesPotential Applications
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamideThiadiazole ring with 2,4,6-trimethylphenyl and benzamide groupsAntimicrobial, therapeutic applications
4-(Dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamideAdditional sulfonamide moietyEnhanced antimicrobial properties
4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamideTert-butyl group for enhanced solubilityImproved stability and solubility

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